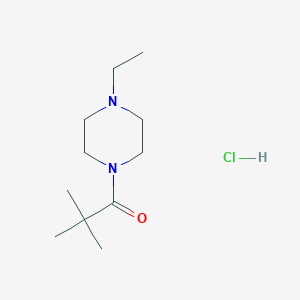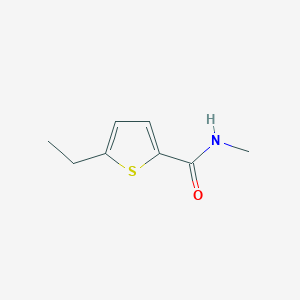
2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with certain biochemical pathways and has been shown to have a variety of effects on different physiological systems. In
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide is not fully understood, but it is thought to involve the modulation of certain biochemical pathways. Specifically, this compound has been shown to interact with certain enzymes and receptors, which can lead to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience research, this compound has been shown to have effects on certain neurotransmitter systems, including dopamine and serotonin. Additionally, this compound has been shown to have anti-tumor effects in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide in lab experiments is its ability to interact with certain biochemical pathways, which can lead to changes in cellular signaling and gene expression. Additionally, this compound has been shown to have a variety of effects on different physiological systems, making it a versatile tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide. One promising area of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and depression. Additionally, this compound has potential applications in cancer research, where it could be used to develop new anti-tumor therapies. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide involves the reaction of 3,5-dimethylpyrazole with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of the desired product, which can be purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have effects on certain neurotransmitter systems. Additionally, this compound has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-4-5-12(14-7-9)15-13(18)8-17-11(3)6-10(2)16-17/h4-7H,8H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZCHAWUXQNTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504156.png)
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7504168.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
![2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)


![N-(3,5-dimethylphenyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7504220.png)
![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
![1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
